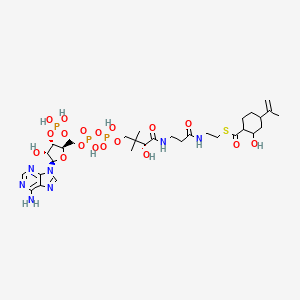

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Description

Properties

Molecular Formula |

C31H50N7O18P3S |

|---|---|

Molecular Weight |

933.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carbothioate |

InChI |

InChI=1S/C31H50N7O18P3S/c1-16(2)17-5-6-18(19(39)11-17)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(3,4)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-15,17-20,23-25,29,39,41-42H,1,5-13H2,2-4H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,18?,19?,20-,23-,24-,25+,29-/m1/s1 |

InChI Key |

MHSFKYBKMYLOCI-IFBDJYIYSA-N |

Isomeric SMILES |

CC(=C)C1CCC(C(C1)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(=C)C1CCC(C(C1)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Role of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key metabolic intermediate. The document elucidates its position within the anaerobic degradation pathway of limonene, a common monoterpene, particularly in the bacterium Castellaniella defragrans. This guide details the enzymatic reactions leading to its formation and subsequent conversion, presents comparative quantitative data from homologous enzymes, and provides detailed experimental protocols for its study. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding. This document serves as a foundational resource for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development exploring novel enzymatic targets and pathways.

Introduction

Monoterpenes, such as limonene, are abundant, naturally occurring hydrocarbons that represent a significant carbon source for various microorganisms. The metabolic pathways that degrade these complex cyclic compounds are of great interest for their potential applications in bioremediation and biocatalysis. Within the anaerobic degradation of limonene by the betaproteobacterium Castellaniella defragrans, this compound emerges as a critical, yet transient, intermediate. Its formation represents a key hydration step analogous to a reaction in the well-characterized beta-oxidation pathway for fatty acids, adapted for a cyclic terpene-derived substrate. Understanding the role of this molecule and the enzymes that interact with it is crucial for mapping the complete metabolic fate of limonene and for harnessing these biological systems for biotechnological purposes.

Core Biological Role and Metabolic Pathway

This compound is an activated acyl-CoA thioester. Its primary biological function is to act as an intermediate in the anaerobic degradation pathway of limonene[1][2][3][4]. This pathway allows bacteria like Castellaniella defragrans to utilize limonene as a sole source of carbon and energy in the absence of oxygen.

The formation and consumption of this molecule occur in two sequential enzymatic steps that are analogous to the hydration and oxidation steps of the classical beta-oxidation pathway[5][6][7][8]:

-

Formation: The pathway begins with the conversion of limonene to perillic acid, which is then activated to its coenzyme A thioester, perillyl-CoA. The immediate precursor to our molecule of interest is perillyl-CoA. An enzyme named perillyl-CoA hydratase (MrcF) catalyzes the hydration of the double bond in the cyclohexene ring of perillyl-CoA. This reaction introduces a hydroxyl group at the C2 position, yielding this compound[1]. This enzyme is functionally analogous to enoyl-CoA hydratase (EC 4.2.1.17) from fatty acid metabolism[8][9].

-

Consumption: The newly formed this compound is then immediately acted upon by the enzyme 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA dehydrogenase (MrcD) . This enzyme catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group, preparing the molecule for subsequent ring cleavage[1]. This dehydrogenase is functionally analogous to 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)[10][11][12][13][14].

The central role of this compound is, therefore, to facilitate the enzymatic functionalization of the cyclohexane ring, a necessary step for its eventual cleavage and entry into central metabolism.

Quantitative Data

Specific kinetic data for the enzymes MrcF (perillyl-CoA hydratase) and MrcD (2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA dehydrogenase) from Castellaniella defragrans are not yet available in the published literature. However, to provide a quantitative context for their activity, the following tables summarize kinetic parameters for homologous enzymes from the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase families, which catalyze analogous reactions in fatty acid beta-oxidation.

Table 1: Kinetic Parameters of Homologous Enoyl-CoA Hydratases (Analogues of MrcF)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Crotonyl-CoA (C4) | 18 | 1,200 | [9] |

| Pseudomonas aeruginosa | Hexenoyl-CoA (C6) | 11 | 1,100 | [9] |

| Rat Liver | Crotonyl-CoA (C4) | 30 | 7,600 | [15] |

| Aeromonas caviae | Octenoyl-CoA (C8) | 5.5 | 1.1 |[7] |

Table 2: Kinetic Parameters of Homologous L-3-Hydroxyacyl-CoA Dehydrogenases (Analogues of MrcD)

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Pig Heart | 3-Hydroxybutyryl-CoA (C4) | 26 | 213 | [10] |

| Pig Heart | 3-Hydroxyoctanoyl-CoA (C8) | 4.3 | 290 | [10] |

| Pig Heart | 3-Hydroxypalmitoyl-CoA (C16) | 4.0 | 129 | [10] |

| Escherichia coli (FadB) | 3-Hydroxydecanoyl-CoA (C10) | 50 | - |[11] |

Note: The data presented are for comparative purposes to estimate the potential catalytic efficiency of the enzymes involved in limonene metabolism.

Experimental Protocols

Detailed experimental protocols for the enzymes MrcF and MrcD are not explicitly published. The following sections provide detailed, plausible methodologies derived from established protocols for homologous enzymes involved in beta-oxidation and terpene metabolism.

Cultivation of Castellaniella defragrans and Enzyme Preparation

This protocol describes the cultivation of C. defragrans for the induction of the limonene degradation pathway and the subsequent preparation of a cell-free extract for enzyme assays.

-

Medium Preparation: Prepare an anaerobic, nitrate-reducing medium. Per liter, this contains: 10 ml vitamin solution, 5 ml trace metals solution, 0.1 g NaCl, 0.1 g NH₄Cl, 10 mg KCl, 3 mg KH₂PO₄, 40 mg MgCl₂·6H₂O, 40 mg CaCl₂·2H₂O, 11.9 g HEPES, and 8.5 g NaNO₃. Adjust pH to 7.2. Dispense into serum bottles under an N₂/CO₂ (80:20) headspace and autoclave.

-

Inoculation and Growth: Inoculate the medium with a starter culture of Castellaniella defragrans (e.g., strain 65Phen). Add limonene as the sole carbon source (e.g., 1-2 mM) using a sterile syringe. Incubate at 30°C in the dark without shaking.

-

Cell Harvesting: Monitor growth by measuring optical density (OD₆₀₀). Harvest cells in the late exponential phase by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Cell-Free Extract Preparation: Wash the cell pellet twice with an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT). Resuspend the pellet in the same buffer and lyse the cells using a French press or sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract to be used for enzyme assays or purification.

Assay for Perillyl-CoA Hydratase (MrcF) Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the α,β-double bond of the enoyl-CoA thioester (perillyl-CoA).

-

Substrate Synthesis: Perillyl-CoA must be synthesized from perillic acid and Coenzyme A. This can be achieved chemically using a mixed-anhydride method or enzymatically using a suitable CoA ligase.

-

Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.8)

-

50 µM Perillyl-CoA

-

Cell-free extract or purified MrcF enzyme

-

-

Measurement: Start the reaction by adding the enzyme. Immediately monitor the decrease in absorbance at 263 nm (A₂₆₃) using a spectrophotometer at 30°C. The molar extinction coefficient for the enoyl-CoA thioester bond is approximately 6.7 x 10³ M⁻¹cm⁻¹.

-

Calculation: One unit of hydratase activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of perillyl-CoA per minute under the specified conditions.

Assay for 2-Hydroxyacyl-CoA Dehydrogenase (MrcD) Activity

This is a spectrophotometric assay that measures the formation of NADH by monitoring the increase in absorbance at 340 nm.

-

Substrate Requirement: The substrate, this compound, is the product of the MrcF reaction. For a specific assay, it would need to be synthesized and purified. Alternatively, a coupled assay can be performed.

-

Coupled Assay Protocol:

-

Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM NAD⁺

-

50 µM Perillyl-CoA

-

An excess of purified Perillyl-CoA Hydratase (MrcF) to ensure the substrate for MrcD is not rate-limiting.

-

Cell-free extract or purified MrcD enzyme.

-

-

Measurement: Start the reaction by adding the cell-free extract/MrcD. Monitor the increase in absorbance at 340 nm (A₃₄₀) at 30°C. The molar extinction coefficient for NADH is 6,220 M⁻¹cm⁻¹.

-

Control: Run a parallel reaction without perillyl-CoA to subtract any background NAD⁺ reduction.

-

-

Calculation: One unit of dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Relevance and Future Directions

The elucidation of the role of this compound and its associated enzymes, MrcF and MrcD, provides a deeper understanding of the microbial metabolism of terpenes. This knowledge is not only fundamental to microbiology but also holds significant potential for applied science.

-

Biocatalysis: The enzymes MrcF and MrcD are potential biocatalysts for the stereospecific hydration and oxidation of cyclic molecules, which can be challenging reactions in synthetic organic chemistry. Their characterization could lead to their use in the synthesis of fine chemicals and pharmaceutical precursors.

-

Metabolic Engineering: A complete understanding of the limonene degradation pathway allows for the rational design of microbial cell factories. These could be engineered to convert limonene or other terpenes into value-added products, such as biofuels or specialty chemicals.

-

Drug Development: The enzymes in this pathway represent novel targets. While the direct therapeutic relevance is not yet established, understanding unique bacterial metabolic pathways can provide avenues for the development of highly specific antimicrobial agents. The metabolites of limonene, such as perillyl alcohol, have also been investigated for their anti-cancer properties, adding another layer of interest to this metabolic route[10].

Future research should focus on the heterologous expression and purification of MrcF and MrcD to perform detailed kinetic and structural analyses. This will provide the precise quantitative data currently missing and allow for a deeper understanding of their substrate specificity and catalytic mechanisms. Such studies will be invaluable for realizing the full biotechnological potential of this microbial pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. media.suub.uni-bremen.de [media.suub.uni-bremen.de]

- 3. Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]

- 5. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. aocs.org [aocs.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. wvdhhr.org [wvdhhr.org]

- 14. albertahealthservices.ca [albertahealthservices.ca]

- 15. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Terpene Metabolite: A Technical Guide to 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Mouse Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the metabolic landscape of monoterpenes in murine models, with a specific focus on the recently identified metabolite, 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. While the initial discovery of this specific Coenzyme A (CoA) ester is not extensively documented in a singular publication, its existence is cataloged in chemical databases as a known mouse metabolite. Its chemical structure strongly suggests it is an intermediate in the metabolic cascade of limonene and its derivatives, such as perillic acid and dihydroperillic acid. These parent compounds are under intense investigation for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-obesogenic effects. Understanding their metabolic fate is paramount for elucidating their mechanisms of action and for the development of novel therapeutics.

This document provides a comprehensive overview of the metabolic pathways leading to the formation of such terpene-derived CoA esters, detailed experimental protocols for their identification, and a summary of quantitative data from relevant mouse studies.

Metabolic Pathway of Limonene and Formation of CoA Esters

Limonene, a major constituent of citrus oils, undergoes extensive metabolism in mammals, primarily in the liver. The metabolic transformations involve a series of oxidation and conjugation reactions aimed at increasing water solubility and facilitating excretion. The initial steps involve the oxidation of the methyl group or the isopropenyl side chain, leading to the formation of perillyl alcohol, perillic acid, and dihydroperillic acid. These metabolites can then be further metabolized through conjugation with glucuronic acid, sulfate, glycine, or taurine.

The formation of this compound likely occurs as an intermediate step in the β-oxidation of a hydroxylated derivative of perillic acid or a related compound. This pathway is analogous to the metabolism of fatty acids, where the carboxylic acid is first activated to its CoA ester before undergoing subsequent oxidation.

Signaling Pathway: Postulated Metabolic Activation of Limonene Derivatives

Caption: Postulated metabolic pathway for the formation of this compound from limonene in mice.

Quantitative Data on Limonene Metabolites in Mice

Table 1: Relative Abundance of Key D-Limonene Metabolites in Mouse Urine [1]

| Metabolite | m/z | Retention Time (min) | Relative Abundance (HL0.1 vs. HL) | Relative Abundance (HL0.8 vs. HL) |

| Perillic acid glucuronide | 375.1304 | 1.89 | Increased | Increased |

| Perillic acid glycine | 222.1134 | 3.54 | Increased | Increased |

| Perillic acid taurine | 272.0911 | 4.12 | Increased | Increased |

| Limonene-8,9-diol | 169.1223 | 5.21 | Increased | Increased |

| Perillic acid | 167.1067 | 6.87 | Increased | Increased |

| Perillic acid-8,9-diol | 183.1019 | 4.75 | Increased | Increased |

HL: High-fat diet; HL0.1: High-fat diet with 0.1% D-limonene; HL0.8: High-fat diet with 0.8% D-limonene. "Increased" indicates a statistically significant increase in the treated group compared to the control.

Table 2: Body Weight and Adipose Tissue Mass in Mice Supplemented with D-Limonene [1]

| Parameter | NL | HL | HL0.1 | HL0.8 |

| Final Body Weight (g) | 27.5 ± 2.1 | 35.1 ± 3.4 | 32.8 ± 2.9 | 34.5 ± 3.1 |

| Epididymal Fat (g) | 0.8 ± 0.2 | 2.1 ± 0.4 | 1.8 ± 0.3 | 2.0 ± 0.5 |

| Retroperitoneal Fat (g) | 0.4 ± 0.1 | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.3 |

| Subcutaneous Fat (g) | 0.6 ± 0.2 | 1.5 ± 0.4 | 1.3 ± 0.3 | 1.4 ± 0.4 |

NL: Normolipidic diet. Data are presented as mean ± standard deviation.

Experimental Protocols

The identification and quantification of novel metabolites like this compound rely on advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography.

Experimental Workflow: Metabolite Identification from Mouse Samples

Caption: A typical experimental workflow for the identification of novel metabolites in mouse studies.

Detailed Methodology for Metabolite Identification by LC-HRMS[1]

-

Animal Handling and Sample Collection:

-

Male C57BL/6 mice are housed in a controlled environment (12 h light/dark cycle, 22 ± 2 °C).

-

Mice are fed a high-fat diet to induce obesity, with or without D-limonene supplementation at varying concentrations (e.g., 0.1% and 0.8% w/w).

-

Urine and liver samples are collected at the end of the experimental period (e.g., 6 weeks). Samples are immediately frozen in liquid nitrogen and stored at -80 °C until analysis.

-

-

Sample Preparation:

-

Urine: Samples are thawed, vortexed, and centrifuged (e.g., 10,000 × g for 10 min at 4 °C). The supernatant is diluted with ultrapure water before injection.

-

Liver: A small portion of the liver tissue (e.g., 100 mg) is homogenized in a suitable solvent (e.g., methanol/water, 80:20 v/v). The homogenate is centrifuged, and the supernatant is collected for analysis.

-

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):

-

Chromatographic Separation:

-

An ultra-high-performance liquid chromatography (UHPLC) system is used.

-

A reversed-phase column (e.g., C18) is employed for separation.

-

The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A gradient elution is applied to separate the metabolites (e.g., 0 min, 5% B; 12 min, 100% B; 13 min, 100% B; 15 min, 5% B).

-

The flow rate is maintained at approximately 400 µL/min.

-

-

Mass Spectrometry:

-

A quadrupole time-of-flight (qToF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis is performed in both positive and negative ion modes to detect a wider range of metabolites.

-

Key parameters include capillary voltage, drying gas temperature and flow, and collision energy for MS/MS fragmentation.

-

-

-

Data Analysis and Metabolite Identification:

-

Raw data is processed using specialized software for peak detection, alignment, and integration.

-

Metabolite identification is achieved by comparing the accurate mass-to-charge ratio (m/z) and retention time with online databases (e.g., METLIN, HMDB).

-

Fragmentation patterns obtained from MS/MS experiments are used to confirm the identity of the metabolites. For a novel compound like this compound, manual interpretation of the fragmentation spectrum is crucial. The characteristic loss of the CoA moiety would be a key diagnostic feature.

-

Conclusion and Future Directions

The identification of this compound as a mouse metabolite opens new avenues for understanding the complex metabolic fate of limonene and its derivatives. While its precise biological function remains to be elucidated, its structure as a CoA ester suggests a role in energy metabolism or as a precursor for further metabolic transformations.

Future research should focus on:

-

Definitive Discovery and Quantification: Targeted metabolomics studies are needed to confirm the presence and quantify the levels of this specific CoA ester in different tissues following limonene administration.

-

Enzymatic Synthesis: Identifying the specific acyl-CoA synthetase responsible for its formation will be critical for understanding the regulation of this metabolic pathway.

-

Biological Activity: Investigating the potential biological effects of this compound, including its impact on cellular signaling and metabolic pathways, is warranted.

This technical guide provides a foundational framework for researchers and drug development professionals to explore the metabolism of monoterpenes and the significance of novel metabolites like this compound. A deeper understanding of these metabolic pathways will undoubtedly contribute to the development of safer and more effective therapeutic agents derived from natural products.

References

enzymatic formation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

An In-Depth Technical Guide on the Enzymatic Formation of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of this compound represents a critical step in the metabolism of monoterpenes, a class of natural products with significant therapeutic and industrial potential. This technical guide elucidates a plausible enzymatic pathway for the formation of this key metabolic intermediate, drawing parallels from the well-characterized biosynthesis of menthol and microbial degradation pathways of limonene. While direct enzymatic evidence for the synthesis of this compound is not extensively documented, this guide provides a comprehensive overview of the analogous enzymatic reactions, including quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development in this area.

Proposed Enzymatic Pathway

The formation of this compound is hypothesized to proceed from the common monoterpene precursor, (4S)-(-)-limonene, through a series of enzymatic oxidation and activation steps. This proposed pathway involves four key enzymatic reactions, as illustrated in the diagram below.

Caption: Proposed enzymatic pathway for the formation of this compound.

This pathway initiates with the hydroxylation of limonene, followed by oxidation to a ketone, subsequent oxidation to a carboxylic acid, and final activation with Coenzyme A.

Detailed Enzymatic Steps and Analogous Enzyme Data

Step 1: Hydroxylation of (-)-Limonene

The first committed step is the regiospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Enzyme Class: Cytochrome P450 Monooxygenase

-

Enzyme Example: (-)-Limonene-3-hydroxylase (L3H)

-

Cofactors: O₂, NADPH

-

Description: L3H is a membrane-bound enzyme that introduces a hydroxyl group onto the limonene ring, a critical step in determining the subsequent metabolic fate of the molecule[1].

Step 2: Oxidation of (-)-trans-Isopiperitenol

The allylic alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone. This reaction is catalyzed by a NAD⁺-dependent dehydrogenase.

-

Enzyme Class: Short-Chain Dehydrogenase/Reductase (SDR)

-

Enzyme Example: (-)-trans-Isopiperitenol Dehydrogenase (ISPD)[2][3]

-

Cofactor: NAD⁺

-

Description: ISPD is a soluble enzyme that catalyzes the oxidation of the hydroxyl group at C3. In peppermint, this enzyme is a key component of the menthol biosynthetic pathway[4][5]. A homologous enzyme, carveol dehydrogenase, performs a similar function in spearmint for carvone biosynthesis[6][7][8].

Quantitative Data for Analogous Dehydrogenases

The kinetic parameters for peppermint ISPD and its homolog, carveol dehydrogenase, have been determined and are summarized below.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Cofactor | Reference |

| Peppermint ISPD | (-)-trans-carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | 10.5 | NAD⁺ | [6] |

| Peppermint ISPD | (-)-trans-isopiperitenol | 72 | - | 10.5 | NAD⁺ | [9] |

| Peppermint ISPD | NAD⁺ | 410 ± 29 | 0.02 (at pH 7.5) | 10.5 | - | [6] |

Step 3: Formation of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

The conversion of (-)-isopiperitenone to the target carboxylic acid is a less characterized step. It likely involves one or more enzymes, potentially an oxidoreductase to reduce the double bond and a hydrolase to open the ring and subsequently form the carboxylic acid. This is analogous to steps seen in various microbial degradation pathways of monoterpenes where ring cleavage occurs[10][11].

Step 4: Activation to the CoA Thioester

The final step is the activation of the carboxylic acid precursor, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, to its Coenzyme A thioester. This reaction is catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase).

-

Enzyme Class: Acyl-CoA Synthetase (ACS) or Ligase

-

Cofactors: ATP, CoA, Mg²⁺

-

Description: Acyl-CoA synthetases catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A[12]. These enzymes are crucial for "activating" carboxylic acids for various metabolic pathways, including β-oxidation and the biosynthesis of complex lipids[13]. The substrate specificity of these enzymes can be broad, and it is plausible that a specific ACS exists for this monoterpene-derived carboxylic acid[14][15]. For instance, a perillyl-CoA has been identified, suggesting the existence of an enzyme capable of activating perillic acid[16].

Experimental Protocols

Protocol 1: General Assay for a Short-Chain Dehydrogenase (e.g., ISPD)

This protocol describes a spectrophotometric assay to measure the activity of an NAD⁺-dependent dehydrogenase.

Materials:

-

100 mM HEPES buffer (pH 7.5)

-

10 mM NAD⁺ stock solution

-

10 mM substrate stock solution (e.g., (-)-trans-isopiperitenol) in a suitable solvent

-

Purified enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL of 100 mM HEPES buffer (pH 7.5)

-

100 µL of 10 mM NAD⁺ stock solution (final concentration 1 mM)

-

10 µL of purified enzyme solution

-

-

Incubate the mixture at 25°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (final concentration 100 µM).

-

Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance is due to the formation of NADH.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

A general protocol for dehydrogenase assays can also involve the use of chromagenic substrates like DCIP[17].

Protocol 2: Expression and Purification of a Recombinant Monoterpene-Modifying Enzyme

This protocol provides a general workflow for producing a recombinant enzyme in E. coli.

Caption: General workflow for the expression and purification of a recombinant enzyme.

Detailed Steps:

-

Cloning: The gene encoding the enzyme of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown to an optimal cell density (OD₆₀₀ of 0.6-0.8) before inducing protein expression with an agent like IPTG.

-

Harvesting: After a period of induction, the cells are harvested by centrifugation.

-

Lysis: The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication, to release the cellular contents.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Conclusion and Future Perspectives

The is a key process in the metabolic network of monoterpenes. Although the complete pathway has not been fully elucidated, this guide provides a robust framework based on analogous, well-studied enzymatic reactions. The data and protocols presented herein are intended to facilitate further research into the specific enzymes involved, their characterization, and their potential application in synthetic biology and drug development. Future work should focus on the identification and characterization of the putative oxidoreductase/hydrolase and the specific acyl-CoA synthetase responsible for the final steps of this pathway. Such discoveries will not only enhance our understanding of monoterpene metabolism but also open new avenues for the biotechnological production of valuable natural products and their derivatives.

References

- 1. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of isopiperitenol dehydrogenase from piperitenone-type Perilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Isopiperitenol Dehydrogenase from Piperitenone-Type Perilla [jstage.jst.go.jp]

- 4. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. EC 1.1.1.243 [iubmb.qmul.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Limonene Degradation Pathway [eawag-bbd.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. Acyl-CoA - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. A piperic acid CoA ligase produces a putative precursor of piperine, the pungent principle from black pepper fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical characterization of acyl activating enzymes for side chain moieties of Taxol and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. perillyl-coenzyme A | C31H48N7O17P3S | CID 9543218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

Unraveling the Metabolic Role of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a putative metabolic intermediate derived from the biodegradation of limonene, a widespread natural monoterpene. While direct experimental evidence detailing its precise function is limited, this guide synthesizes current knowledge on analogous biochemical transformations to propose a plausible metabolic pathway and functional role for this acyl-CoA thioester. By examining the metabolism of related cyclic hydrocarbons, such as cyclohexane carboxylic acid, we can infer the enzymatic machinery and biochemical logic underlying its formation and subsequent degradation. This document provides a technical overview of the proposed metabolic context, including potential enzymatic reactions, quantitative data from analogous systems, detailed experimental protocols for further investigation, and visual representations of the key pathways and workflows.

Proposed Metabolic Pathway of this compound from Limonene

The formation of this compound is hypothesized to be a key step in the microbial degradation of limonene. This pathway likely involves a series of enzymatic modifications to the limonene backbone, rendering it amenable to central metabolism. The proposed sequence involves initial hydroxylation of the cyclohexane ring, followed by oxidation to a carboxylic acid, and finally, activation to its coenzyme A (CoA) thioester.

The initial activation of cyclic hydrocarbons like limonene can occur under both aerobic and anaerobic conditions. In aerobic pathways, monooxygenases are often responsible for introducing hydroxyl groups, while anaerobic degradation can be initiated by the addition of fumarate, catalyzed by glycyl radical enzymes like limonenylsuccinate synthase.[1][2]

The subsequent conversion of the hydroxylated intermediate to a carboxylic acid can proceed through dehydrogenation reactions. Finally, the resulting 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid is activated to its CoA ester by an acyl-CoA ligase, a crucial step for its entry into downstream catabolic pathways, such as a modified form of β-oxidation. The activation to a CoA thioester is a common strategy in metabolism to prepare carboxylic acids for further enzymatic reactions.[3][4][5]

Caption: Proposed metabolic pathway for the formation of this compound.

Enzymology of the Proposed Pathway

The transformation of limonene to this compound is likely catalyzed by three main classes of enzymes:

-

Hydroxylases: The initial hydroxylation of the cyclohexane ring is a critical step. In aerobic bacteria, cytochrome P450 monooxygenases are frequently involved in the hydroxylation of aliphatic and alicyclic hydrocarbons.[6] These enzymes utilize molecular oxygen and a reducing equivalent (e.g., NADPH) to introduce a hydroxyl group. For instance, microsomal preparations have been shown to hydroxylate cyclohexene at the allylic position.[7]

-

Dehydrogenases/Carboxylases: Following hydroxylation, the secondary alcohol can be oxidized to a ketone by an alcohol dehydrogenase. The subsequent carboxylation could proceed through various mechanisms, potentially involving a carboxylase that adds CO2. Alternatively, further oxidation could lead to ring cleavage. In the context of cyclohexane carboxylic acid metabolism, dehydrogenases acting on the CoA-esterified substrate have been identified.[3]

-

Acyl-CoA Ligases (Synthetases): The final step is the activation of the carboxylic acid to its CoA thioester. This reaction is catalyzed by an acyl-CoA ligase (or synthetase) and requires ATP and coenzyme A. Several acyl-CoA ligases with specificity towards cyclic carboxylic acids have been characterized. For example, a specific CoA ligase for cyclohexane carboxylate has been identified in Rhodopseudomonas palustris.[3] These enzymes are crucial for channeling metabolites into catabolic pathways.

Quantitative Data from Analogous Enzymatic Systems

Direct kinetic data for the enzymes involved in the metabolism of this compound are not available. However, data from well-characterized enzymes acting on structurally similar substrates provide valuable insights into their potential catalytic efficiencies.

| Enzyme Class | Analogous Enzyme | Substrate | Km (µM) | Vmax or Specific Activity | Organism | Reference |

| Hydroxylase | Cytochrome P450 | Cyclohexene | Not Reported | 2.3 nmol/min/mg protein | Rabbit liver microsomes | [7] |

| Dehydrogenase | Cyclohexane carboxyl-CoA Dehydrogenase | Cyclohexane carboxyl-CoA | Not Reported | 0.02 µmol/min/mg protein | Rhodopseudomonas palustris | [3] |

| Acyl-CoA Ligase | Cyclohexane carboxylate-CoA Ligase | Cyclohexane carboxylate | 150 | 0.45 µmol/min/mg protein | Rhodopseudomonas palustris | [3] |

| Acyl-CoA Ligase | 4-Coumarate:CoA Ligase | 4-Coumaric Acid | 50 - 200 | Varies | Plants, Bacteria | [8] |

Experimental Protocols

Investigating the proposed metabolic pathway requires specific experimental protocols to identify and characterize the involved enzymes and to quantify the metabolic intermediates.

Enzyme Activity Assays

A generic workflow for characterizing the enzymatic activities is presented below.

Caption: A general workflow for the characterization of enzymatic activity.

a) Hydroxylase Assay (Spectrophotometric):

-

Principle: This assay measures the consumption of NADPH, a common cofactor for P450 monooxygenases, by monitoring the decrease in absorbance at 340 nm.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.4)

-

NADPH (0.2 mM)

-

Substrate (e.g., Limonene, 1 mM, solubilized with a suitable detergent)

-

Enzyme source (cell-free extract or purified enzyme)

-

-

Procedure:

-

In a cuvette, mix the buffer, NADPH, and substrate.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

-

b) Acyl-CoA Ligase Assay (HPLC-based):

-

Principle: This assay directly measures the formation of the acyl-CoA product using reverse-phase high-performance liquid chromatography (HPLC).

-

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP (10 mM)

-

MgCl₂ (5 mM)

-

Coenzyme A (0.5 mM)

-

Substrate (e.g., 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, 1 mM)

-

Enzyme source

-

-

Procedure:

-

Set up the reaction mixture with all components except the enzyme.

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging.

-

Analyze the supernatant by reverse-phase HPLC with UV detection (around 260 nm for the adenine ring of CoA).

-

Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA.

-

Quantification of Acyl-CoA Esters by LC-MS/MS

The analysis of acyl-CoA esters in biological samples is most accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for the quantification of acyl-CoA esters using LC-MS/MS.

-

Principle: This method provides high sensitivity and specificity for the quantification of acyl-CoA species.[9][10][11][12] It involves extraction of the metabolites, separation by liquid chromatography, and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Protocol Outline:

-

Sample Preparation: Homogenize tissue or cell samples in a suitable buffer on ice.

-

Extraction: Precipitate proteins and extract acyl-CoAs using an acidic solution (e.g., 10% trichloroacetic acid). The extract is then often purified and concentrated using solid-phase extraction (SPE).

-

LC Separation: Separate the acyl-CoA esters on a reverse-phase HPLC column (e.g., C18) using a gradient of aqueous buffer and organic solvent (e.g., acetonitrile), both often containing a small amount of acid (e.g., formic acid).

-

MS/MS Detection: Analyze the eluent by a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. For each acyl-CoA, a specific precursor ion and a characteristic product ion (transition) are monitored for quantification. A stable isotope-labeled internal standard is typically used for accurate quantification.

-

Concluding Remarks and Future Directions

The metabolic role of this compound is likely that of a key intermediate in the microbial degradation of limonene. Its formation via hydroxylation, carboxylation, and CoA ligation represents a plausible route to channel this abundant monoterpene into central metabolism. The study of the enzymes catalyzing these transformations holds potential for applications in biocatalysis and bioremediation.

Future research should focus on:

-

Isolation and characterization of microorganisms capable of utilizing limonene as a sole carbon source and identifying the metabolic intermediates, including the target molecule.

-

Identification and cloning of the genes encoding the putative hydroxylases, dehydrogenases, and acyl-CoA ligases.

-

Heterologous expression and purification of these enzymes to perform detailed kinetic and mechanistic studies.

-

Metabolomic analysis of limonene-degrading cultures to confirm the presence and flux of this compound in vivo.

This technical guide provides a foundational framework for these future investigations, which will be crucial for fully elucidating the function of this compound in metabolism.

References

- 1. login.medscape.com [login.medscape.com]

- 2. Anaerobic Limonene Metabolism in a Methanogenic Enrichment Involves a Glycine Radical Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal metabolism of cyclohexene. Hydroxylation in the allylic position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Hydroxy-4-isopropenylcyclohexanecarboxylic Acid and Its Congeners

An Examination of Synthesis, Properties, and Potential Biological Significance

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical and biological landscape surrounding 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of closely related and structurally similar compounds. By examining the synthesis, properties, and biological activities of these analogs, we aim to provide a foundational understanding that can inform future research and development efforts targeting this chemical space. The information presented herein is curated from scientific literature and chemical databases to ensure accuracy and relevance for a scientific audience.

Introduction to Hydroxycyclohexanecarboxylic Acids

Hydroxycyclohexanecarboxylic acids represent a class of organic compounds characterized by a cyclohexane ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these functional groups, along with other substituents on the ring, give rise to a wide array of stereoisomers and analogs with diverse chemical and physical properties. These compounds serve as versatile building blocks in organic synthesis and have garnered interest in medicinal chemistry due to their potential biological activities.

Synthesis and Experimental Protocols

General Synthetic Approaches

The synthesis of hydroxycyclohexanecarboxylic acids can be approached through several established organic chemistry transformations. A plausible general workflow is outlined below.

Caption: A generalized synthetic workflow for producing hydroxycyclohexanecarboxylic acids.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

A patented process for the synthesis of 4-hydroxycyclohexanecarboxylic acid provides a concrete example of the methodologies employed in this chemical class.[1]

Materials:

-

4-Cyclohexenecarbonitrile

-

88% Sulfuric acid

-

Water

-

Barium hydroxide

-

Ethanol

-

Concentrated sulfuric acid (for esterification)

-

10% Sodium carbonate solution

-

Ether

Procedure:

-

To 10.7 g of 4-cyclohexenecarbonitrile, 8.3 g of 88% sulfuric acid was added at 30°C, and the mixture was left to stand overnight.[1]

-

The resulting viscous mixture was heated under reflux for 4 hours after the addition of 70 g of water, then cooled and poured into iced water.[1]

-

The solution was neutralized with barium hydroxide to precipitate barium sulfate, which was subsequently removed by filtration.[1]

-

The filtrate was concentrated to dryness and the residue was extracted with ethanol.[1]

-

The ethanol extract was concentrated to yield crude 4-hydroxycyclohexanecarboxylic acid.[1]

-

For purification and characterization, the crude acid was esterified by refluxing with ethanol and a catalytic amount of concentrated sulfuric acid for 15 hours.[1]

-

The reaction mixture was worked up by pouring it into a 10% sodium carbonate solution and extracting with ether.[1]

-

The ether extract was dried, and the solvent was removed to yield the ethyl ester, which was then purified by distillation under reduced pressure.[1]

Physicochemical Properties of Related Compounds

Quantitative data on the physicochemical properties of analogs provide a baseline for predicting the characteristics of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester | C₁₀H₁₈O₃ | 186.25 | 2.2 | [2] |

| 2-Hydroxycyclohexanecarboxylic acid | C₇H₁₂O₃ | 144.17 | 1.1 | [3] |

| 2-Hydroxy-4-methylhexanoic acid | C₇H₁₄O₃ | 146.18 | 1.4 | [4] |

Potential Biological Activity and Signaling Pathways

While the biological activity of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid has not been documented, the broader class of hydroxy- and polyhydroxybenzoic acids, which share some structural motifs, are known to possess various biological activities.[5] These activities are often attributed to their antioxidant properties and their ability to interact with various biological targets.

For instance, other hydroxylated fatty acids, such as 2-hydroxyoleic acid, have been shown to induce apoptosis and act as antineoplastic agents.[6] The proposed mechanism involves the modulation of cell membrane lipid composition, which in turn affects signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[6]

References

- 1. US3535367A - Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester | C10H18O3 | CID 15227139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Idroxioleic Acid | C18H34O3 | CID 9796304 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A 3-Hydroxyacyl-CoA Intermediate in Limonene Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a recognized 3-hydroxyacyl-CoA. This document consolidates available biochemical data, presents generalized experimental protocols for its study, and situates the molecule within its likely metabolic context.

Core Concepts and Classification

This compound is formally classified as a 3-hydroxyacyl-CoA. This classification stems from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid[1]. It is also recognized as a mouse metabolite[1]. Structurally, it is related to cyclohexane-1-carbonyl-CoA and 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid[1].

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C31H50N7O18P3S | PubChem[1] |

| Molecular Weight | 933.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 933.21458994 Da | PubChem[1] |

| XlogP (predicted) | -3.2 | PubChem[1] |

| Predicted Collision Cross Section ([M+H]+) | 272.9 Ų | PubChemLite[2] |

| Predicted Collision Cross Section ([M+Na]+) | 276.9 Ų | PubChemLite[2] |

| Predicted Collision Cross Section ([M-H]-) | 273.3 Ų | PubChemLite[2] |

Metabolic Significance: Role in Limonene Degradation

While detailed enzymatic data for this compound is not extensively documented in publicly available literature, its structure strongly suggests it is an intermediate in the microbial degradation of limonene. Limonene, a monocyclic monoterpene, is a major component of citrus essential oils and is metabolized by various microorganisms[3][4]. Several microbial degradation pathways for limonene have been proposed, and the formation of hydroxylated and carboxylated cyclohexane derivatives is a key feature of these pathways.

The following diagram illustrates a plausible pathway for the degradation of limonene leading to the formation of this compound and its subsequent metabolism.

Experimental Protocols

General Protocol for Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of dehydrogenases that utilize 3-hydroxyacyl-CoAs as a substrate by monitoring the reduction of NAD+ to NADH.

Principle: The oxidation of the 3-hydroxyl group of the acyl-CoA to a 3-keto group is coupled to the reduction of NAD+, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified or crude enzyme preparation

-

Tris-HCl buffer (100 mM, pH 9.0)

-

NAD+ solution (10 mM)

-

This compound stock solution (concentration to be determined)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a microplate well or cuvette.

-

Add varying concentrations of the this compound substrate to different wells to determine kinetic parameters.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking the enzyme or the substrate to correct for any background signal.

Data Analysis:

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme with this compound as the substrate.

General Protocol for Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Sample Preparation:

-

Extraction: Homogenize tissue or cell samples in a cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.

-

Internal Standard: Spike the homogenate with a suitable internal standard (e.g., a structurally similar acyl-CoA with a different mass) for accurate quantification.

-

Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the acyl-CoAs from the extract.

-

Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (to be optimized):

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is common.

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. The precursor ion (the [M+H]+ of this compound) is selected and fragmented, and a specific product ion is monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da)[5].

-

Data Analysis:

-

Generate a calibration curve using known concentrations of a purified standard of this compound.

-

Quantify the amount of the target molecule in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis

A validated chemical synthesis for this compound is not described in the available literature. However, its synthesis could likely be achieved through the esterification of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid with coenzyme A. The carboxylic acid precursor would likely be synthesized from a limonene-derived starting material. Phase transfer catalysis is a method that has been used for the synthesis of other hydroxy-carbonyl compounds.

Conclusion

This compound is a confirmed 3-hydroxyacyl-CoA, likely playing a role as an intermediate in the microbial metabolism of limonene. While specific enzymatic and quantitative data for this molecule are sparse, this guide provides a framework for its study based on its classification and the established methodologies for analogous compounds. Further research into the enzymes that produce and consume this intermediate will be crucial for a complete understanding of its biological function.

References

The Ethylmalonyl-CoA Pathway: A Pivotal Nexus in Bacterial Fatty Acid and Central Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethylmalonyl-CoA (EMC) pathway represents a critical metabolic route in various bacteria, particularly those lacking a functional glyoxylate cycle, for the assimilation of C2 compounds like acetate. This pathway is intricately linked to central carbon metabolism and demonstrates a significant, though often indirect, interplay with fatty acid metabolism. Both pathways converge at the level of acetyl-CoA, a central metabolic intermediate. This technical guide provides a comprehensive overview of the EMC pathway's role, its connection to fatty acid metabolism, quantitative data on enzyme activities, detailed experimental protocols for its study, and visualizations of the key metabolic routes and their interactions. Understanding this metabolic intersection is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting bacterial central carbon metabolism.

Introduction: The Central Role of Acetyl-CoA

Acetyl-Coenzyme A (acetyl-CoA) stands at the crossroads of cellular metabolism, serving as the primary substrate for the tricarboxylic acid (TCA) cycle for energy generation and as the fundamental building block for the biosynthesis of numerous vital compounds, including fatty acids. In many bacteria, the assimilation of acetyl-CoA derived from the breakdown of fatty acids or other C2 compounds is essential for replenishing TCA cycle intermediates, a process known as anaplerosis. While the glyoxylate cycle is a well-known anaplerotic pathway, a significant number of bacteria, including the model organisms Rhodobacter sphaeroides and Methylobacterium extorquens, utilize the ethylmalonyl-CoA (EMC) pathway for this purpose.[1][2]

The Ethylmalonyl-CoA Pathway: An Alternative Anaplerotic Route

The EMC pathway is a sophisticated metabolic sequence that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] This pathway is essential for the growth of certain bacteria on C1 and C2 substrates.[3] The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4]

The overall stoichiometry of the EMC pathway is as follows:

2 Acetyl-CoA + 2 CO₂ + 2 NADPH + 2 ATP → Glyoxylate + Succinyl-CoA + 2 NADP⁺ + 2 ADP + 2 Pi

Succinyl-CoA directly enters the TCA cycle, while glyoxylate can be condensed with another molecule of acetyl-CoA to form malate, another TCA cycle intermediate.

Key Enzymes of the Ethylmalonyl-CoA Pathway

The EMC pathway involves a series of unique enzymatic reactions. The specific activities of these enzymes have been characterized in organisms like Methylobacterium extorquens AM1 grown on different carbon sources.

| Enzyme | Abbreviation | Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Acetate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Succinate |

| β-Ketothiolase | PhaA | 250 | 150 |

| Acetoacetyl-CoA reductase | PhaB | 80 | 50 |

| Crotonase | CroR | 5000 | 4000 |

| Crotonyl-CoA carboxylase/reductase | Ccr | 30 | 5 |

| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Epi | 50 | 10 |

| Ethylmalonyl-CoA mutase | Ecm | 20 | 2 |

| Methylsuccinyl-CoA dehydrogenase | Msd | 15 | 3 |

| Mesaconyl-CoA hydratase | Mch | 40 | 8 |

| Malyl-CoA/β-methylmalyl-CoA lyase | Mcl1 | 10 | 2 |

Table 1: Specific activities of ethylmalonyl-CoA pathway enzymes in Methylobacterium extorquens AM1 grown on acetate versus succinate. Data adapted from published studies.

Visualization of the Ethylmalonyl-CoA Pathway

Interplay with Fatty Acid Metabolism

The connection between the EMC pathway and fatty acid metabolism is centered around the common intermediate, acetyl-CoA. Fatty acid β-oxidation is a catabolic process that breaks down fatty acids into acetyl-CoA units, generating reducing equivalents (NADH and FADH₂) for energy production. Conversely, fatty acid synthesis is an anabolic process that utilizes acetyl-CoA to build fatty acid chains.

Acetyl-CoA as the Central Hub

In bacteria possessing the EMC pathway, acetyl-CoA derived from fatty acid degradation can be funneled into this pathway for assimilation, especially when fatty acids are the sole carbon source.[1] This allows the cell to not only derive energy from fatty acid oxidation but also to synthesize essential C4 compounds for biomass production.

A Potential Regulatory Crosstalk

While direct transcriptional co-regulation of fatty acid metabolism and the EMC pathway by a single regulator has not been definitively established, the potential for metabolic-level regulation is significant. The intracellular concentration of various acyl-CoA esters, products of both pathways, can act as allosteric regulators of enzymes in either pathway. For instance, propionyl-CoA, an intermediate in the EMC pathway, is known to be an inhibitor of several metabolic enzymes, necessitating tight regulation of its metabolism.[5]

Furthermore, the cellular redox state, particularly the NADPH/NADP⁺ ratio, could play a crucial role in balancing the fluxes through fatty acid synthesis (which consumes NADPH) and the EMC pathway (which also consumes NADPH at the CCR step).[1]

Visualization of the Interplay

Experimental Protocols

Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity

This spectrophotometric assay measures the NADPH-dependent carboxylation of crotonyl-CoA.

Materials:

-

100 mM Tris-HCl buffer, pH 7.8

-

10 mM Crotonyl-CoA

-

10 mM NADPH

-

500 mM NaHCO₃

-

Purified CCR enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 100 µM crotonyl-CoA, and 50 mM NaHCO₃ in a total volume of 1 ml.

-

Initiate the reaction by adding 100 µM NADPH and a suitable amount of purified CCR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).

-

One unit of CCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Measurement of Intracellular Coenzyme A Derivatives by HPLC-MS/MS

This protocol allows for the quantification of various CoA esters, including those in the EMC pathway.

Workflow:

Procedure Outline:

-

Quenching and Extraction: Rapidly quench metabolic activity by harvesting cells into a cold solvent mixture (e.g., 60% methanol at -40°C). Extract metabolites using a suitable protocol, such as a chloroform/methanol/water extraction.

-

Chromatographic Separation: Separate the CoA esters using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of aqueous ammonium acetate and acetonitrile is typically used for elution.

-

Mass Spectrometric Detection: Detect and quantify the eluting CoA esters using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for each CoA species.

-

Quantification: Quantify the absolute concentrations of CoA esters by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards added during the extraction step.

¹³C-Metabolic Flux Analysis (MFA)

MFA using stable isotopes like ¹³C is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Experimental Design:

-

Tracer Selection: Grow bacteria on a ¹³C-labeled substrate, such as [1,2-¹³C₂]-acetate or uniformly ¹³C-labeled fatty acids.

-

Isotopic Steady State: Allow the culture to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant over time.

-

Metabolite Analysis: Harvest cells and analyze the mass isotopomer distributions of key metabolites (e.g., proteinogenic amino acids, intracellular organic acids) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Flux Calculation: Use a metabolic model and computational software to fit the measured labeling data to the metabolic network and calculate the intracellular fluxes. This allows for the quantitative comparison of flux through the EMC pathway versus β-oxidation under different growth conditions.

Conclusion and Future Directions

The ethylmalonyl-CoA pathway is a vital metabolic route for acetyl-CoA assimilation in a significant number of bacteria. Its intricate connection with fatty acid metabolism through the central metabolite acetyl-CoA highlights the complex regulatory networks that govern bacterial carbon metabolism. While the fundamental enzymatic steps of the EMC pathway are well-characterized, further research is needed to fully elucidate the transcriptional and allosteric regulatory mechanisms that coordinate its activity with fatty acid catabolism and anabolism. A deeper understanding of this metabolic nexus will undoubtedly open new avenues for the rational design of metabolic engineering strategies for the production of valuable chemicals and for the development of novel antimicrobial agents that target these essential pathways.

References

- 1. Global insights into energetic and metabolic networks in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of changes in the composition of cellular fatty acids on membrane fluidity of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

The Role of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key intermediate in the microbial degradation of monoterpenes. While direct quantitative data on its metabolic flux is limited in publicly available literature, this document consolidates the current understanding of its metabolic context, outlines detailed experimental protocols for its quantification, and presents a framework for its integration into metabolic flux analysis (MFA) studies. This guide is intended to serve as a valuable resource for researchers investigating terpene metabolism, microbial metabolic engineering, and the discovery of novel enzymatic pathways.

Introduction: The Significance of Acyl-CoA Intermediates in Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] They are high-energy molecules that serve as activated forms of carboxylic acids, facilitating otherwise thermodynamically unfavorable reactions.[1] The study of acyl-CoA metabolism is crucial for understanding cellular energy homeostasis, lipid biosynthesis, and the degradation of various organic compounds. Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, provides a systems-level view of how cells utilize carbon and energy.[2] The integration of acyl-CoA measurements into MFA models is essential for a comprehensive understanding of cellular physiology and for targeted metabolic engineering efforts.

Metabolic Context: this compound in Monoterpene Degradation

This compound is a crucial intermediate in the anaerobic degradation pathway of the monoterpene limonene, particularly in the bacterium Castellaniella defragrans.[3] Limonene, a major component of citrus essential oils, is an abundant and renewable carbon source, making its microbial degradation pathways of significant interest for bioremediation and the production of value-added chemicals.

The formation of this compound is part of a pathway that channels various monocyclic monoterpenes into central carbon metabolism.[4] The key enzymatic steps leading to its formation have been elucidated and are depicted in the signaling pathway diagram below.

Quantitative Data in Metabolic Flux Analysis

| Metabolite | Intracellular Concentration (μM) | Molar Isotopomer Distribution (M+n) from [U-¹³C]-Limonene | Metabolic Flux (mmol/gDW/h) |

| Limonene | 50 ± 5 | M+0: 5%, M+10: 95% | -1.2 ± 0.1 |

| Perillyl alcohol | 15 ± 2 | M+0: 8%, M+10: 92% | 1.2 ± 0.1 |

| Perillic acid | 10 ± 1.5 | M+0: 10%, M+10: 90% | 1.1 ± 0.1 |

| Perillyl-CoA | 5 ± 0.8 | M+0: 12%, M+10: 88% | 1.0 ± 0.09 |

| This compound | 8 ± 1.2 | M+0: 15%, M+10: 85% | 0.9 ± 0.08 |

Table 1: Hypothetical quantitative data for key intermediates in the limonene degradation pathway for use in Metabolic Flux Analysis. These values would need to be experimentally determined.

Experimental Protocols

The accurate quantification of this compound is critical for its inclusion in MFA models. The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

¹³C-Labeling Experiment for Metabolic Flux Analysis

Objective: To determine the in vivo metabolic fluxes through the limonene degradation pathway.

Materials:

-

Bacterial strain of interest (e.g., Castellaniella defragrans)

-

Defined minimal medium with limonene as the sole carbon source

-

¹³C-labeled limonene (e.g., [U-¹³C]-limonene)

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

Protocol:

-

Steady-State Labeling: Culture the bacterial cells in a chemostat or in batch cultures during the exponential growth phase with a defined medium containing a known concentration of ¹³C-labeled limonene. Ensure that the culture has reached a metabolic and isotopic steady state.

-

Quenching: Rapidly quench the metabolism by mixing a known volume of the cell culture with a cold quenching solution. This step is crucial to halt enzymatic activity and preserve the in vivo metabolite concentrations.

-

Metabolite Extraction: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Resuspend the cell pellet in a cold extraction solvent. Lyse the cells using methods such as sonication or bead beating.

-

Sample Preparation for LC-MS/MS: Centrifuge the cell lysate to remove cell debris. The supernatant contains the intracellular metabolites. This extract can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of the target acyl-CoA.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions (starting point for optimization):

-

Column: A reversed-phase C18 column suitable for polar molecules.

-

Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (to be optimized for the specific instrument):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): The [M+H]⁺ of this compound.

-

Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a fragment thereof.

-

-

Calibration: A standard curve should be prepared using a synthesized or purified standard of this compound.

Logical Relationships and Data Interpretation

The data obtained from the LC-MS/MS analysis, specifically the absolute concentrations and the isotopomer distributions, are used as inputs for computational models in MFA.

The stoichiometric model defines the network of biochemical reactions. The software then uses iterative algorithms to find the set of fluxes that best explains the experimentally measured labeling patterns and metabolite concentrations. The resulting flux map provides a quantitative picture of the metabolic activity within the cell.

Conclusion and Future Directions

This compound is a key, yet understudied, intermediate in the microbial degradation of the abundant monoterpene limonene. While direct quantitative flux data is currently lacking, the combination of established metabolic pathways and robust analytical techniques provides a clear roadmap for its comprehensive investigation. Future research employing ¹³C-based metabolic flux analysis will be instrumental in quantifying the flow of carbon through this pathway. Such studies will not only enhance our fundamental understanding of microbial metabolism but also provide valuable data for the rational design of microbial cell factories for the bioconversion of terpenes into valuable bioproducts. The detailed protocols and frameworks presented in this guide offer a solid foundation for researchers to embark on these exciting and impactful investigations.

References

- 1. Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of limonene and trans-cinnamaldehyde in soil, and detection of their metabolites by UHPLC and GC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.suub.uni-bremen.de [media.suub.uni-bremen.de]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a complex molecule identified as a mouse metabolite[1]. As an acyl-CoA thioester of a substituted cyclohexane carboxylic acid, it likely plays a role in specialized metabolic pathways, potentially involving terpene or fatty acid metabolism. The synthesis of this molecule is crucial for its further study, including its enzymatic interactions, metabolic fate, and potential pharmacological activities. These application notes provide a detailed, multi-step protocol for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process, starting from commercially available precursors. The overall workflow is depicted below.

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-isopropenylcyclohex-1-ene-1-carboxylic acid via Diels-Alder Reaction

This step involves the [4+2] cycloaddition of isoprene and acrylic acid. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings[2][3][4][5].

Materials and Reagents:

-

Isoprene

-

Acrylic acid

-

Hydroquinone (as a polymerization inhibitor)

-

Toluene

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Rotary evaporator

Protocol:

-

To a round-bottom flask, add toluene, acrylic acid (1.0 eq), isoprene (1.2 eq), and a catalytic amount of hydroquinone.

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-isopropenylcyclohex-1-ene-1-carboxylic acid.

Step 2: Synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

This step involves the anti-Markovnikov hydration of the cyclohexene double bond using a hydroboration-oxidation reaction.

Materials and Reagents:

-

4-isopropenylcyclohex-1-ene-1-carboxylic acid

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide solution (3 M)

-

Hydrogen peroxide (30% solution)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Protocol:

-

Dissolve 4-isopropenylcyclohex-1-ene-1-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add BH3-THF solution (1.1 eq) dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Cool the reaction back to 0°C and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-